molecular formula C17H19N3O2S B2761770 2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009746-52-4

2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B2761770
CAS RN: 1009746-52-4
M. Wt: 329.42
InChI Key: OUBJKJLTRFXYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cyclocondensation Reactions : This compound is involved in cyclocondensation reactions with 1,3-binucleophiles, leading to the formation of various trifluoromethyl-containing derivatives. This type of reaction is crucial in organic synthesis, allowing the creation of complex molecular structures (Sokolov, Aksinenko, & Martynov, 2014).

  • Angiotensin II Receptor Antagonism : Derivatives of this compound have been investigated as novel angiotensin II receptor antagonists. These findings contribute to the development of new therapeutic agents for conditions like hypertension (Bovy et al., 1993).

  • Synthesis of Imidazo[1,2-a]pyridines and Indoles : Research indicates that derivatives of this compound can react to form imidazo[1,2-a]pyridines and indoles, highlighting its versatility in creating various heterocyclic compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Preparation of Pyrrolo[1,2-e]imidazol-6-ols : This compound plays a role in the rearrangement of isoxazolines, leading to the formation of pyrrolo[1,2-e]imidazol-6-ols, which are precursors to various pyrrole derivatives (Coşkun & Çetin, 2009).

  • One-Pot Synthesis Applications : It is used in one-pot synthesis processes to create 3-methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles, demonstrating its efficacy in streamlined synthetic routes (Rajanarendar et al., 2006).

  • Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles : This compound is key in the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, showcasing its application in the production of complex nitrogen-containing cycles (Katritzky, Qiu, He, & Yang, 2000).

  • Synthesis of Isoxazole Derivatives : Research demonstrates the use of this compound in the synthesis of isoxazole derivatives, contributing to the field of heterocyclic chemistry and drug discovery (Sobenina et al., 2005).

properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylsulfanylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-10-15(18-22-11)20-16(12-5-7-13(23-2)8-6-12)19-9-3-4-14(19)17(20)21/h5-8,10,14,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBJKJLTRFXYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(N3CCCC3C2=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.